

A Technical Guide to Pyridine-2,3,6-triamine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *pyridine-2,3,6-triamine*

Cat. No.: *B183931*

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.^{[1][2]} Its derivatives are explored for a vast range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.^{[1][3][4]} This technical guide provides a comprehensive overview of **pyridine-2,3,6-triamine** dihydrochloride, a substituted aminopyridine with potential as a building block in drug discovery and materials science. This document consolidates its known physicochemical properties, outlines standard experimental protocols for its characterization, and explores its potential applications within the context of pharmaceutical development.

Physicochemical and Computed Properties

The fundamental properties of **pyridine-2,3,6-triamine** dihydrochloride are summarized below. While specific experimental data for properties like melting point and solubility are not readily available in public literature, the provided data is based on supplier specifications and computational models.

Core Physicochemical Data

Property	Value	Reference
CAS Number	20284-90-6	[5]
Molecular Formula	C ₅ H ₁₀ Cl ₂ N ₄	[5]
Molecular Weight	197.07 g/mol	[5]
IUPAC Name	pyridine-2,3,6-triamine;dihydrochloride	
Physical Form	Solid	
Typical Purity	≥98%	[5]
Storage Conditions	Sealed in a dry environment at 2-8°C, under an inert atmosphere.	[5]
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available (predicted to be soluble as a hydrochloride salt)	
pKa	Data not available	

Computed Molecular Descriptors

Computational models provide insights into the potential pharmacokinetic properties of a molecule.

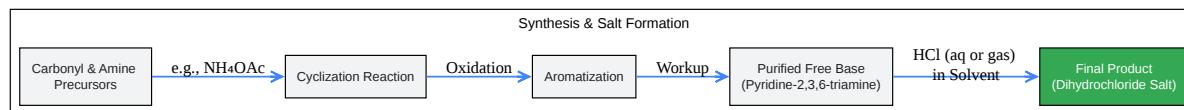
Property	Value	Reference
Topological Polar Surface Area (TPSA)	90.95 Å ²	[5]
LogP (Octanol-Water Partition Coefficient)	0.6718	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bonds	0	[5]

Synthesis and Characterization Protocols

While a specific, published synthesis route for **pyridine-2,3,6-triamine** dihydrochloride is not detailed in the reviewed literature, a plausible approach can be inferred from general pyridine synthesis methodologies.[6][7][8]

General Synthesis and Purification Workflow

A common strategy for synthesizing polysubstituted pyridines involves the condensation of various precursors with a nitrogen source, such as ammonium acetate, followed by aromatization.[8][9] The final dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent like isopropanol or ether.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **pyridine-2,3,6-triamine** dihydrochloride.

Standard Characterization Protocols

3.2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the synthesized compound.
- Methodology:
 - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: A gradient elution system using (A) Water with 0.1% trifluoroacetic acid (TFA) and (B) Acetonitrile with 0.1% TFA.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to 254 nm and 280 nm.
 - Analysis: The purity is calculated based on the area percentage of the main product peak relative to all detected peaks.

3.2.2 Structural Confirmation by NMR and Mass Spectrometry

- Objective: To confirm the chemical structure of the target compound.
- Methodology:
 - ^1H and ^{13}C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). Spectra are acquired on a 400 MHz or higher spectrometer. The chemical shifts, coupling constants, and integration of peaks are analyzed to confirm the proton and carbon framework of the pyridine ring and its substituents.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to determine the exact mass of the molecular ion. The observed mass should match the calculated mass of the protonated free base $[\text{M}+\text{H}]^+$, confirming the molecular formula.

3.2.3 Melting Point Determination by Differential Scanning Calorimetry (DSC)

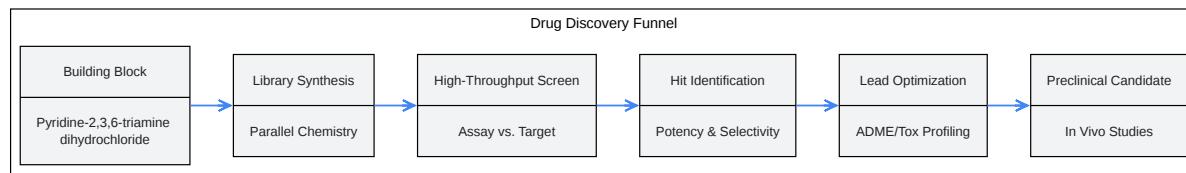
- Objective: To determine the melting point or decomposition temperature.
- Methodology:
 - A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
 - The heat flow to the sample is measured relative to an empty reference pan.
 - The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Application in Drug Discovery and Development

The aminopyridine moiety is a privileged scaffold in drug discovery, valued for its ability to form key hydrogen bonds with biological targets and its utility in synthesizing more complex heterocyclic systems.[10][11] While the specific biological activity of **pyridine-2,3,6-triamine** is not widely reported, its structure is analogous to core fragments found in potent therapeutic agents.[12]

Role in a Typical Drug Discovery Workflow

Compounds like **pyridine-2,3,6-triamine** dihydrochloride serve as versatile building blocks for creating libraries of novel compounds. These libraries are then screened against biological targets to identify "hits" that can be further optimized into clinical candidates.



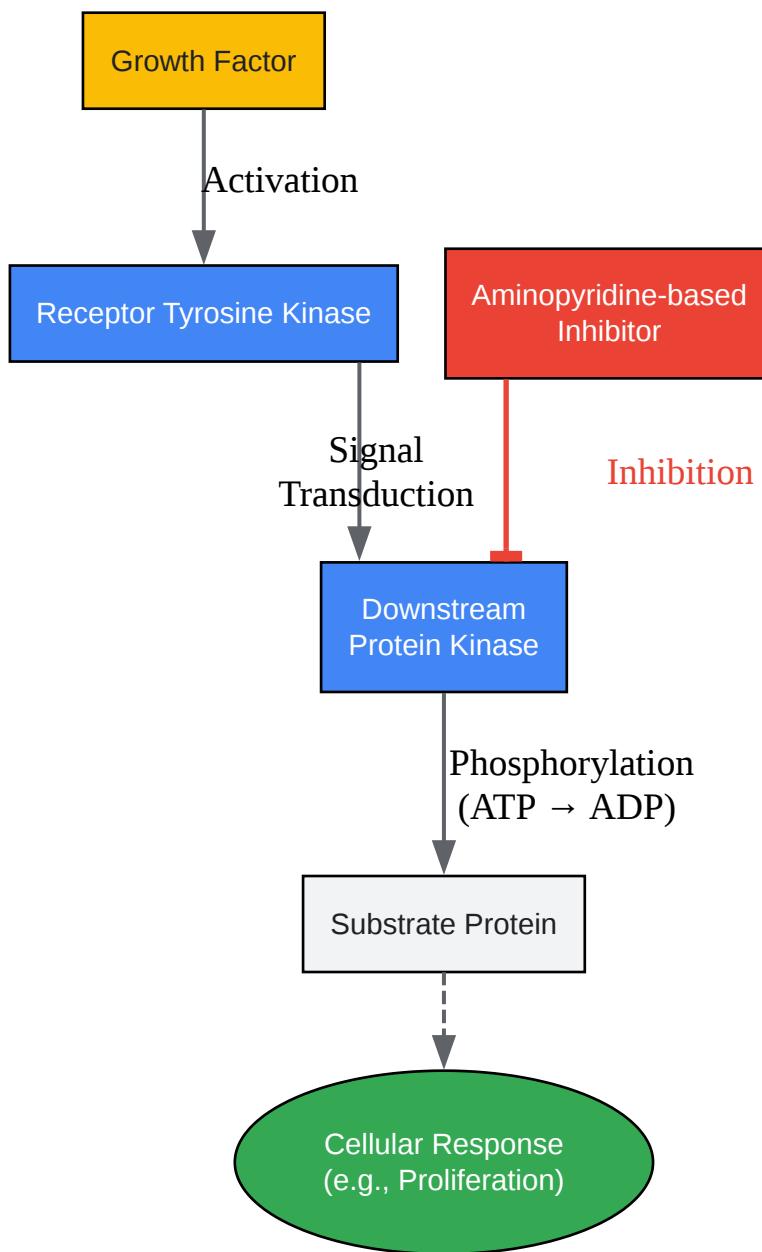
[Click to download full resolution via product page](#)

Caption: Role of a chemical building block in a standard drug discovery workflow.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as Crizotinib and Lorlatinib, feature a 2-aminopyridine core.[11][13] This scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibition. The additional amino groups on **pyridine-2,3,6-triamine** offer multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The diagram below illustrates a hypothetical mechanism where a derivative of this compound inhibits a generic protein kinase signaling pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by an aminopyridine derivative.

Safety and Handling

As with all laboratory chemicals, **pyridine-2,3,6-triamine** dihydrochloride should be handled by trained personnel in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.

- Hazard Statements (General for Aminopyridines): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
- Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. derpharmacemica.com [derpharmacemica.com]
- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Pyridine-2,3,6-triamine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183931#pyridine-2-3-6-triamine-dihydrochloride-salt-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com